Rabdoserrin A

Antifungal Phytophthora Natural Product Screening

Procure Rabdoserrin A for reliable antifungal SAR studies and reference standard applications. Its absolute configuration, confirmed via conversion from rabdoinflexin A, ensures stereochemical fidelity, differentiating it from analogs like oridonin. With a distinct antifungal spectrum (42.73% inhibition against P. melonis), this ≥98% pure compound is essential for reproducible target engagement studies and natural product library screening.

Molecular Formula C22H30O6
Molecular Weight 390.5 g/mol
Cat. No. B12316608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRabdoserrin A
Molecular FormulaC22H30O6
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCCOC1C2C(CCC3C2(C4CCC5CC4(C(=O)C5=C)C(=O)O3)C(O1)O)(C)C
InChIInChI=1S/C22H30O6/c1-5-26-17-15-20(3,4)9-8-14-22(15,19(25)28-17)13-7-6-12-10-21(13,18(24)27-14)16(23)11(12)2/h12-15,17,19,25H,2,5-10H2,1,3-4H3
InChIKeyBYOLCBRZEMRXHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rabdoserrin A: Core Identity and Structural Uniqueness for Scientific Procurement


Rabdoserrin A (溪黄草甲素, CAS: 96685-01-7, C20H26O5, MW: 346.42) is an ent-kaurane diterpenoid first isolated from Rabdosia serra (Maxim) Hara [1]. Its structure features a unique 1,14-dihydroxy-7,20;19,20-diepoxy-kaur-16-en-15-one skeleton [1]. The absolute configuration was definitively established via chemical conversion from rabdoinflexin A [2]. This precise structural characterization underpins its differentiated biological profile relative to other in-class diterpenoids, making it a critical reference standard for natural product research and antifungal screening programs.

Why Generic Substitution Fails: Rabdoserrin A's Differential Biological Activity Profile


Generic substitution with other ent-kaurane diterpenoids (e.g., oridonin, ponicidin, excisanin A) is scientifically invalid due to divergent activity profiles driven by subtle structural variations. For example, while Rabdoserrin A exhibits a distinct antifungal spectrum with moderate potency, co-occurring oridonin shows 1.8- to 3.9-fold higher inhibitory rates against the same fungal strains [1]. Furthermore, Rabdoserrin A's absolute configuration (confirmed via synthetic conversion from rabdoinflexin A) differentiates it from biosynthetic relatives with unassigned stereochemistry, a critical factor for reproducibility in target engagement studies [2]. Selecting the precise compound ensures experimental validity in antifungal and anticancer screening programs where structural specificity directly impacts biological readout.

Rabdoserrin A Quantitative Differentiation Evidence Guide for Scientific Selection


Differential Antifungal Potency Against Phytophthora melonis vs. Oridonin

In a direct head-to-head comparative mycelial growth inhibition assay at 20 μg/mL, Rabdoserrin A exhibited 42.73% inhibition against Phytophthora melonis, whereas the structurally related diterpenoid oridonin achieved 75.50% inhibition [1]. Rabdoserrin A thus displays moderate but distinct antifungal activity, positioning it as a reference for structure-activity relationship (SAR) studies rather than a front-line antifungal candidate.

Antifungal Phytophthora Natural Product Screening

Differential Antifungal Potency Against Peronophthora litchi vs. Oridonin

Against Peronophthora litchi at the same 20 μg/mL concentration, Rabdoserrin A demonstrated 19.45% inhibition, while oridonin achieved 76.81% inhibition [1]. The nearly 4-fold difference in potency underscores Rabdoserrin A's unique antifungal spectrum and reinforces its utility as a control or scaffold for medicinal chemistry optimization.

Antifungal Peronophthora Natural Product Screening

Cytotoxic Activity Against HeLa Cells: Class-Level Inference from Primary Isolation Study

The original isolation and characterization paper reported that Rabdoserrin A (Ⅰ), along with excisanin A (Ⅲ) and kamebakaurin (Ⅳ), exhibited significant in vitro cytotoxicity against cultured HeLa cells [1]. While quantitative IC50 values are not provided, the explicit mention of significant activity establishes Rabdoserrin A as a member of the cytotoxic ent-kaurane class. For procurement, this indicates potential utility in anticancer screening, though quantitative potency relative to other class members (e.g., ponicidin with IC50 ~0.09 μg/mL against K562 cells [Supporting evidence]) remains undefined and requires independent verification.

Cytotoxicity HeLa Anticancer Screening

Absolute Configuration Confirmation via Chemical Conversion: Differentiating from Unassigned Stereoisomers

The absolute configuration of Rabdoserrin A was unambiguously established by chemical conversion from rabdoinflexin A, a compound with known stereochemistry [1]. This is a critical differentiator from many ent-kaurane diterpenoids (e.g., serrin A, serrin B, rabdosins) for which absolute configuration is either inferred or remains unassigned. In stereospecific target binding or computational docking studies, this confirmed configuration is non-negotiable for reproducibility.

Stereochemistry Absolute Configuration Structural Elucidation

Optimal Research and Industrial Application Scenarios for Rabdoserrin A Procurement


Antifungal Natural Product Screening and Structure-Activity Relationship (SAR) Studies

Rabdoserrin A serves as a critical reference compound in antifungal screening programs against Phytophthora and Peronophthora species. Its moderate and distinct potency profile (42.73% inhibition against P. melonis and 19.45% against P. litchi at 20 μg/mL) positions it as an ideal control for comparing more potent derivatives or for investigating structural determinants of antifungal activity in ent-kaurane diterpenoids [1]. Procurement is essential for laboratories engaged in agricultural fungicide discovery or natural product SAR campaigns where direct head-to-head comparisons with oridonin and other analogs are required.

Anticancer Screening Library Enrichment with a Confirmed ent-Kaurane Scaffold

Given its demonstrated in vitro cytotoxicity against HeLa cells, Rabdoserrin A is a valuable addition to natural product libraries for anticancer screening [1]. Although quantitative IC50 data are not yet available, its structural uniqueness and confirmed absolute configuration make it suitable for phenotypic screening and target identification studies. Procurement supports academic and industrial programs exploring novel mechanisms of action in cervical and other cancer models, particularly where stereochemical purity is a prerequisite for reproducible biological activity.

Stereochemical Reference Standard for ent-Kaurane Diterpenoid Research

Rabdoserrin A's absolute configuration, definitively established via chemical conversion from rabdoinflexin A, distinguishes it from many structurally related diterpenoids lacking confirmed stereochemistry [1]. This makes it an essential reference standard for chiral chromatography method development, NMR spectral library construction, and computational chemistry studies requiring validated 3D structures. Procurement is strongly indicated for analytical chemistry laboratories, natural product dereplication platforms, and molecular modeling groups focusing on Isodon-derived compounds.

Biosynthetic Pathway Elucidation and Chemotaxonomic Studies in Lamiaceae

As a characteristic secondary metabolite of Rabdosia serra (Isodon serra), Rabdoserrin A is a key chemotaxonomic marker for species identification and quality control of botanical raw materials [1]. Its well-defined structure and isolation protocol support metabolomics studies aimed at mapping the distribution of ent-kaurane diterpenoids across the Lamiaceae family. Procurement facilitates research on biosynthetic gene clusters, ecological roles of diterpenoids, and the authentication of herbal medicinal products derived from Isodon species.

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